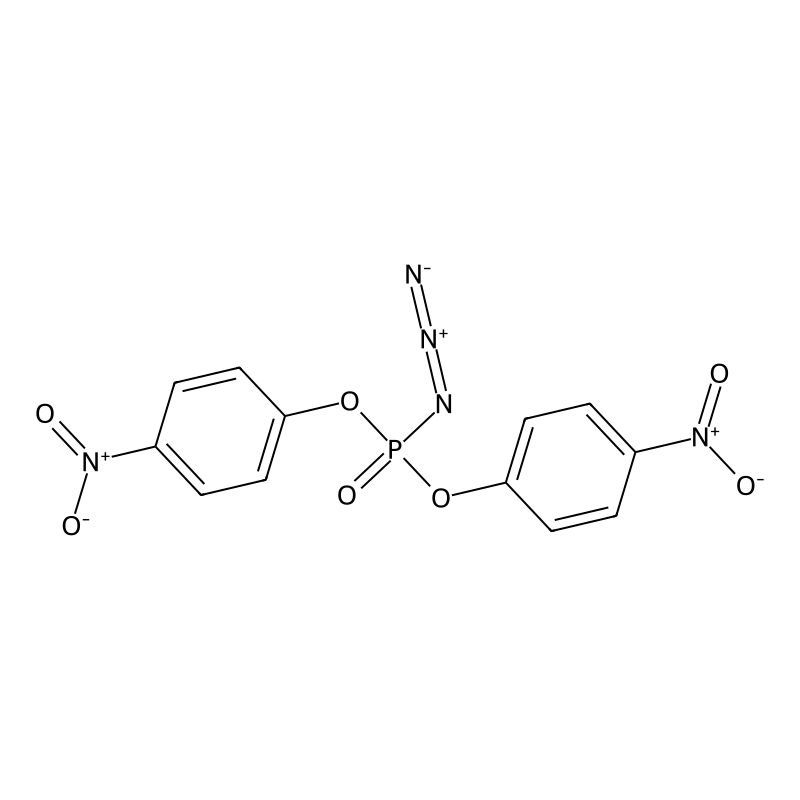

Bis(4-Nitrophenyl) phosphorazidate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Bis(4-Nitrophenyl) phosphorazidate can act as a substrate to study and understand the mechanisms of enzymatic reactions. For instance, research has employed it to determine the activity of root phosphodiesterases in wetland plants []. This helps scientists understand the role of these enzymes in nutrient cycling and plant health within wetland ecosystems.

Bis(4-Nitrophenyl) phosphorazidate is a synthetic compound characterized by the presence of two 4-nitrophenyl groups attached to a phosphorazidate moiety. Its chemical formula is and it has a molecular weight of approximately 321.18 g/mol. This compound is notable for its utility in organic synthesis, particularly in azidation reactions, which introduce azide functional groups into various substrates. The presence of the nitro groups enhances the electrophilicity of the phosphorus atom, making it a valuable reagent in chemical transformations.

There is no known specific mechanism of action for Bis(4-Nitrophenyl) phosphorazidate in biological systems. Due to its likely reactive nature, it is not expected to have a specific biological function.

- Azide groups: Azides can be explosive under certain conditions, particularly upon heating or exposure to shock.

- Nitro groups: Nitro groups can be flammable and can react exothermically with reducing agents.

Bis(4-Nitrophenyl) phosphorazidate is primarily involved in azidation reactions. It can react with various alcohols and amines to form azides through nucleophilic substitution mechanisms. For instance, it has been used effectively for the one-pot azidation of alcohols, facilitating the conversion of alcohols to their corresponding azides in a straightforward manner . Additionally, it can participate in annulation reactions with nitrogen-containing compounds, leading to the formation of tetrazoles when reacted with nitrones .

The synthesis of Bis(4-Nitrophenyl) phosphorazidate typically involves the reaction of 4-nitrophenol with phosphorus pentachloride to form the corresponding phosphate intermediate, which is then treated with sodium azide. This method allows for efficient incorporation of the azide group into the phosphorazidate structure. Variations in reaction conditions can lead to different yields and purities of the final product .

Bis(4-Nitrophenyl) phosphorazidate finds applications primarily in organic synthesis as a reagent for azidation reactions. Its ability to introduce azide groups makes it valuable in the preparation of compounds for further chemical transformations. Additionally, it may have potential uses in medicinal chemistry and materials science due to its reactive nature and ability to form diverse derivatives.

Interaction studies involving Bis(4-Nitrophenyl) phosphorazidate have focused on its reactivity with various nucleophiles. These studies reveal that the compound can effectively react with alcohols and amines under mild conditions, providing insights into its utility as a versatile reagent in synthetic organic chemistry . Furthermore, its interactions with metal catalysts have been explored for enhancing reaction efficiencies.

Several compounds share structural or functional similarities with Bis(4-Nitrophenyl) phosphorazidate. Below are some notable examples:

Uniqueness: Bis(4-Nitrophenyl) phosphorazidate is unique due to its dual nitro-substituted phenyl groups that enhance its electrophilic character, making it particularly effective for azidation reactions compared to other similar compounds.

| Property | Value |

|---|---|

| IUPAC Name | 1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene |

| CAS Registry Number | 51250-91-0 |

| Molecular Formula | C₁₂H₈N₅O₇P |

| Molecular Weight (g/mol) | 365.19 |

| Exact Mass (g/mol) | 365.016144 |

| InChI | InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H |

| InChIKey | XNXROBVMVVUMAV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N+[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)N+[O-] |

| Canonical SMILES | [N-]=[N+]=NP(=O)(OC1=CC=C(C=C1)N(=O)=O)OC2=CC=C(C=C2)N(=O)=O |

Additional systematic identifiers include the International Chemical Identifier (InChI) string InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H [1] [4] [5] [3] and the corresponding InChIKey XNXROBVMVVUMAV-UHFFFAOYSA-N [1] [2] [4] [5] [3]. The Simplified Molecular Input Line Entry System (SMILES) notation C1=CC(=CC=C1N+[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)N+[O-] provides a linear representation of the molecular structure [1] [3].

Table 2: Systematic Nomenclature and Identifiers

| Name Type | Name |

|---|---|

| Common Name | Bis(4-nitrophenyl) phosphorazidate |

| Alternative Name 1 | BIS(P-NITROPHENYL) AZIDOPHOSPHONATE |

| Alternative Name 2 | Bis(p-nitrophenyl) phosphorazidate |

| Alternative Name 3 | Di-p-nitrophenyl phosphorazidate |

| Alternative Name 4 | Bis(4-nitrophenyl)phosphorazidate |

| Index Name | Phosphorazidic acid, bis(4-nitrophenyl) ester |

Structural Elucidation via Spectroscopic Methods

Infrared (IR) Spectral Analysis

Infrared spectroscopy provides fundamental insights into the functional group characteristics and molecular vibrations of Bis(4-Nitrophenyl) phosphorazidate. The infrared spectrum exhibits characteristic absorption bands associated with the phosphorazidate functionality, nitro groups, and aromatic ring systems.

The phosphoryl (P=O) stretching vibration appears as a strong absorption band, typically observed in the range of 1200-1300 cm⁻¹ for phosphate esters [7] [8]. This band is diagnostic for the phosphorus-oxygen double bond character in the phosphorazidate group. The asymmetric and symmetric phosphate stretching vibrations (P-O) manifest in the 1000-1100 cm⁻¹ region [8], providing information about the phosphorus-oxygen single bond characteristics.

The azide functional group (N₃) displays characteristic stretching vibrations, with the asymmetric azide stretch typically appearing as a strong, sharp band around 2100-2200 cm⁻¹ [9] [10]. This absorption is particularly diagnostic for azide-containing compounds and confirms the presence of the azide moiety bonded to phosphorus.

The nitro groups present on the phenyl rings exhibit characteristic infrared absorptions. The asymmetric nitro stretching (νₐₛ NO₂) appears as a strong band around 1520-1560 cm⁻¹, while the symmetric nitro stretching (νₛ NO₂) is observed at 1340-1380 cm⁻¹ [7]. These bands are characteristic of aromatic nitro compounds and confirm the presence of 4-nitrophenyl substituents.

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching occurs around 1600-1500 cm⁻¹ [7]. The aromatic C-H out-of-plane bending vibrations provide information about the substitution pattern of the benzene rings, typically appearing in the 800-900 cm⁻¹ region for para-disubstituted benzenes.

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about Bis(4-Nitrophenyl) phosphorazidate through analysis of ¹H, ¹³C, and ³¹P nuclei. The NMR characterization reveals the electronic environment and connectivity of atoms within the molecule.

Proton NMR (¹H NMR) analysis reveals the aromatic proton signals characteristic of 4-nitrophenyl groups. The aromatic protons appear as two distinct multiplets in the region δ 7.4-8.4 ppm, corresponding to the protons ortho and meta to the nitro group [11] [12]. The para-substitution pattern results in equivalent protons within each ring, producing characteristic doublet patterns due to ortho coupling (J ≈ 8-9 Hz) [12].

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework. The aromatic carbon signals appear in the δ 120-165 ppm region, with the carbon bearing the nitro group typically appearing most downfield due to the electron-withdrawing effect [13]. The carbon atoms directly bonded to oxygen (C-O) show characteristic chemical shifts around δ 150-160 ppm.

Phosphorus-31 NMR (³¹P NMR) is particularly informative for organophosphorus compounds. The phosphorus nucleus in phosphorazidate compounds typically resonates in the δ 0 to -20 ppm region [13]. The chemical shift is influenced by the electronic environment created by the azide group and the two phenoxy substituents. Coupling between phosphorus and other nuclei can provide additional structural information about connectivity.

The azide nitrogen atoms, while not routinely observed in standard NMR experiments due to quadrupolar relaxation, can influence the chemical shifts of adjacent nuclei. The electron-withdrawing nature of the azide group affects the phosphorus chemical shift and can be observed through changes in coupling patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation pathways of Bis(4-Nitrophenyl) phosphorazidate. The molecular ion peak appears at m/z 365, corresponding to the molecular weight [1] [6].

The fragmentation pattern is characteristic of organophosphorus compounds containing nitrophenyl groups. Primary fragmentation involves loss of the azide group (N₃, 42 mass units), producing a fragment at m/z 323 [14] [15]. This fragmentation is common in azide-containing compounds under electron impact conditions.

Secondary fragmentation includes loss of nitro groups (NO₂, 46 mass units) from the phenyl rings, resulting in fragments at lower m/z values [15] [16]. The nitrophenyl groups can fragment through loss of NO₂ to give phenoxy radicals, which may further fragment to produce phenyl cations.

The phosphate ester linkages undergo characteristic fragmentation, with cleavage of P-O bonds leading to formation of phosphate-derived fragments [15] [16]. These fragments appear at characteristic m/z values and provide information about the phosphorus-containing portion of the molecule.

Base peak analysis typically shows fragments corresponding to 4-nitrophenol (m/z 139) or 4-nitrophenoxide ions, which are stable fragmentation products from the cleavage of the phosphate ester bonds [17] [18]. The relative intensities of these fragments provide information about the fragmentation pathways and molecular stability.

Tandem mass spectrometry (MS/MS) experiments can provide additional structural confirmation through collision-induced dissociation (CID) of selected precursor ions. The resulting fragmentation patterns help confirm the connectivity and structural assignment of the compound [15] [16].

Crystallographic and Conformational Studies

Crystallographic analysis provides detailed three-dimensional structural information about Bis(4-Nitrophenyl) phosphorazidate. While specific crystal structure data for this compound is limited in the literature, related phosphate ester compounds provide insights into expected structural features.

The molecular geometry is expected to exhibit tetrahedral coordination around the phosphorus atom, with bond angles approximating 109.5° [19] [20]. The P=O bond length is typically 1.45-1.50 Å, while P-O single bonds to the phenoxy groups are approximately 1.55-1.60 Å [20]. The P-N bond to the azide group exhibits intermediate character between single and double bond, with a length around 1.65-1.70 Å.

The nitrophenyl groups adopt planar conformations, with the nitro groups coplanar with the benzene rings due to π-conjugation [20] [21]. The phenyl rings can rotate around the P-O bonds, allowing for different conformational arrangements. The preferred conformation is influenced by steric interactions between the bulky nitrophenyl groups and intramolecular hydrogen bonding [22] [23].

Conformational analysis reveals that the molecule can adopt multiple stable conformations due to rotation around the P-O bonds [23] [24]. The preferred conformations minimize steric clashes between the nitrophenyl groups while maintaining favorable electronic interactions. Computational studies suggest that anti-conformations are generally preferred over syn-conformations due to reduced steric hindrance.

The azide group exhibits linear geometry (N-N-N angle ≈ 180°), with the terminal nitrogen atoms carrying partial negative charges and the central nitrogen bearing a partial positive charge [24]. This charge distribution influences the reactivity and binding properties of the compound.

Table 3: Physical Properties

| Property | Value |

|---|---|

| Physical Form | Solid |

| Color | Pale-yellow to Yellow-brown |

| Melting Point (°C) | 105-115 |

| Purity (%) | 91 |

| Country of Origin | China |

| Stability | Store at room temperature |

Crystal packing interactions in related compounds show the importance of intermolecular hydrogen bonding and π-π stacking interactions between aromatic rings [19] [20]. These non-covalent interactions influence the solid-state properties and stability of the compound.

The conformational flexibility of Bis(4-Nitrophenyl) phosphorazidate has implications for its reactivity and binding properties in synthetic applications [22] [25]. The ability to adopt different conformations allows the molecule to accommodate various reaction geometries and binding modes with substrates.

Precursor Selection and Reaction Stoichiometry

The synthesis of bis(4-nitrophenyl) phosphorazidate requires careful consideration of precursor selection and optimal reaction stoichiometry to achieve high yields and product purity. The primary precursors employed in the synthesis include 4-nitrophenol as the phenolic component and various phosphorylating agents such as phosphoryl chloride, phosphorus pentachloride, or diphenyl phosphorochloridate [2]. The selection of appropriate precursors directly influences the reaction pathway, yield, and ease of purification.

4-Nitrophenol serves as the fundamental aromatic precursor, providing the necessary phenolic functionality for phosphate ester formation. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the phosphorus center in the final product, making it a valuable reagent for subsequent chemical transformations . The para-substitution pattern of the nitro group relative to the hydroxyl group is crucial for maintaining the desired electronic properties and reactivity profile of the final phosphorazidate compound.

Stoichiometric considerations play a critical role in optimizing reaction efficiency and minimizing side product formation. The typical molar ratio of 4-nitrophenol to phosphorylating agent ranges from 1:1.1 to 1:1.5, with slight excess of the phosphorylating agent generally providing improved yields [2]. When sodium azide is employed for azide incorporation, a stoichiometric excess of 1.2 to 1.5 equivalents relative to the phosphorylating agent is recommended to ensure complete azide substitution and compensate for potential decomposition reactions [3] [4].

The molecular weight considerations become particularly important when scaling up the synthesis. Bis(4-nitrophenyl) phosphorazidate has a molecular weight of approximately 365.18 grams per mole, which must be factored into stoichiometric calculations . The reaction stoichiometry must account for the formation of hydrochloric acid as a byproduct when using chlorinated phosphorylating agents, necessitating the use of appropriate bases such as triethylamine or pyridine in stoichiometric amounts to neutralize the acid formed during the reaction [2].

Stepwise Synthesis Protocols

The synthesis of bis(4-nitrophenyl) phosphorazidate follows a well-defined stepwise protocol that involves two distinct phases: phosphorylation of 4-nitrophenol intermediates and subsequent azide group incorporation. This stepwise approach allows for better control over reaction conditions and facilitates the isolation of intermediate products for quality assessment.

Phosphorylation of 4-Nitrophenol Intermediates

The phosphorylation step represents the initial phase of bis(4-nitrophenyl) phosphorazidate synthesis and involves the formation of phosphate ester bonds between 4-nitrophenol and the phosphorylating agent. The most commonly employed phosphorylating agents include phosphoryl chloride (phosphorus oxychloride) and phosphorus pentachloride, each offering distinct advantages and requiring specific reaction conditions [2] [5].

When using phosphoryl chloride as the phosphorylating agent, the reaction typically proceeds under mild conditions at temperatures ranging from 0 to 25 degrees Celsius. The reaction mechanism involves nucleophilic attack by the phenolic oxygen on the electrophilic phosphorus center, followed by elimination of hydrogen chloride [5]. The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or acetone to prevent hydrolysis of the phosphorylating agent and to maintain the integrity of the phosphate ester bonds.

The reaction sequence begins with the dissolution of 4-nitrophenol in the chosen anhydrous solvent, followed by the dropwise addition of phosphoryl chloride under stirring conditions. The reaction mixture is maintained at low temperatures initially to control the exothermic nature of the phosphorylation reaction [5]. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction, preventing acid-catalyzed decomposition of the product.

Phosphorus pentachloride offers an alternative phosphorylating agent that can provide higher yields under appropriate conditions. The reaction with phosphorus pentachloride typically requires elevated temperatures and inert atmosphere conditions to prevent moisture interference [2]. The mechanism involves similar nucleophilic substitution processes, but the increased electrophilicity of the phosphorus center in phosphorus pentachloride can lead to more efficient phosphorylation reactions.

The phosphorylation step typically requires reaction times ranging from 2 to 6 hours, depending on the specific phosphorylating agent and reaction conditions employed. Monitoring of the reaction progress can be accomplished through thin-layer chromatography or nuclear magnetic resonance spectroscopy to ensure complete consumption of starting materials [2]. The formation of the phosphorylated intermediate is characterized by the disappearance of the phenolic proton signal in proton nuclear magnetic resonance spectroscopy and the appearance of characteristic phosphorus-31 nuclear magnetic resonance signals.

Azide Group Incorporation Strategies

The incorporation of azide functionality represents the second critical step in the synthesis of bis(4-nitrophenyl) phosphorazidate. This transformation involves the substitution of leaving groups on the phosphorylated intermediate with azide ions, typically using sodium azide as the azide source [3] [4]. The azide incorporation step requires careful optimization of reaction conditions to achieve efficient substitution while minimizing decomposition reactions.

The most widely employed strategy for azide incorporation involves the treatment of the phosphorylated intermediate with sodium azide in polar aprotic solvents such as acetone or acetonitrile. The reaction typically proceeds through a nucleophilic substitution mechanism, where the azide anion displaces the leaving group (typically chloride) from the phosphorus center [3]. The reaction conditions must be carefully controlled to prevent decomposition of the azide group, which can occur at elevated temperatures or in the presence of protic solvents.

The azide incorporation reaction is typically conducted at temperatures ranging from room temperature to 40 degrees Celsius, with the specific temperature depending on the reactivity of the phosphorylated intermediate and the desired reaction rate [3]. Lower temperatures generally favor the stability of the azide group but may require extended reaction times to achieve complete conversion. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation reactions that could compromise the azide functionality.

An alternative approach for azide incorporation involves the use of diphenyl phosphorazidate as both a phosphorylating agent and azide source in a one-pot synthesis procedure [4]. This approach offers the advantage of reduced synthetic steps and improved overall efficiency. The reaction involves the direct treatment of 4-nitrophenol with diphenyl phosphorazidate in the presence of a base such as triethylamine, leading to the formation of the desired bis(4-nitrophenyl) phosphorazidate through a phosphorylation-azide exchange mechanism.

The progress of the azide incorporation reaction can be monitored through infrared spectroscopy, which shows the characteristic azide stretching frequency at approximately 2100 wavenumbers [4]. The completion of the reaction is indicated by the disappearance of starting material signals and the appearance of the characteristic azide spectroscopic features. The reaction typically requires 3 to 5 hours under optimized conditions to achieve complete conversion.

Optimization of Reaction Conditions

The optimization of reaction conditions for bis(4-nitrophenyl) phosphorazidate synthesis requires systematic evaluation of multiple parameters including solvent systems, catalytic effects, temperature, and pressure dependencies. Proper optimization ensures maximum yield, product purity, and reproducibility of the synthetic procedure.

Solvent Systems and Catalytic Effects

The choice of solvent system plays a crucial role in determining the success of bis(4-nitrophenyl) phosphorazidate synthesis. Aprotic solvents are generally preferred due to their ability to stabilize ionic intermediates while preventing unwanted side reactions that could occur in protic media [6]. The most commonly employed solvents include acetone, dichloromethane, and tetrahydrofuran, each offering distinct advantages for different stages of the synthesis.

Acetone represents an excellent solvent choice for the azide incorporation step due to its ability to dissolve sodium azide while maintaining the stability of the azide group [7]. The polar nature of acetone facilitates the nucleophilic substitution reaction while its aprotic character prevents decomposition of the azide functionality. Dichloromethane is particularly effective for the phosphorylation step, providing good solubility for both the phenolic starting material and the phosphorylating agent while maintaining anhydrous conditions.

The catalytic effects of various bases have been extensively studied in the context of bis(4-nitrophenyl) phosphorazidate synthesis. Triethylamine emerges as the most effective base for neutralizing hydrochloric acid formed during the phosphorylation step while not interfering with the azide incorporation reaction [2]. The base serves dual functions: acid neutralization and activation of the phenolic starting material through partial deprotonation.

Pyridine represents an alternative base that can provide enhanced solubility for certain reaction components while offering similar acid-neutralizing properties. However, pyridine-based systems may require longer reaction times and can lead to the formation of pyridinium salts that complicate product isolation [2]. The choice between different base systems depends on the specific requirements of the synthesis and the desired product purity.

Solvent effects on reaction rate and selectivity have been demonstrated through systematic studies comparing different solvent systems. Polar aprotic solvents generally enhance the rate of nucleophilic substitution reactions involved in azide incorporation, while less polar solvents may be preferred for certain phosphorylation reactions to prevent unwanted side reactions [6]. The optimization of solvent systems requires consideration of solubility, stability, and reactivity factors specific to each synthetic step.

Temperature and Pressure Dependencies

Temperature control represents one of the most critical parameters in the synthesis of bis(4-nitrophenyl) phosphorazidate, with different optimal temperature ranges required for each synthetic step. The phosphorylation reaction typically proceeds most efficiently at temperatures ranging from 0 to 25 degrees Celsius, with lower temperatures favoring selectivity and higher temperatures promoting reaction rate [7].

The initial phosphorylation step benefits from low-temperature conditions to control the exothermic nature of the reaction and prevent decomposition of sensitive intermediates. Starting the reaction at 0 degrees Celsius allows for better control of the reaction rate and reduces the formation of unwanted side products. As the reaction progresses, the temperature can be gradually increased to 15-20 degrees Celsius to maintain reasonable reaction rates while preserving product integrity.

The azide incorporation step requires different temperature considerations, with optimal temperatures typically ranging from 20 to 40 degrees Celsius. Lower temperatures within this range favor the stability of the azide group, while higher temperatures promote the nucleophilic substitution reaction. The specific temperature choice depends on the reactivity of the phosphorylated intermediate and the desired balance between reaction rate and product stability [7].

Pressure effects on the synthesis are generally minimal under standard laboratory conditions, with most reactions proceeding efficiently at atmospheric pressure. However, elevated pressure conditions may be beneficial for reactions involving volatile solvents or when working with gaseous reactants. The use of slightly elevated pressure (up to 2 atmospheres) can help maintain solvent reflux conditions while preventing the loss of volatile components [7].

Temperature ramping protocols have been developed to optimize the overall synthesis efficiency. A typical protocol involves starting the phosphorylation reaction at 0 degrees Celsius, gradually warming to room temperature over 2-3 hours, followed by maintenance at 25 degrees Celsius for reaction completion. The azide incorporation step typically begins at room temperature and may be heated to 40 degrees Celsius if necessary to achieve complete conversion.

The monitoring of temperature effects requires careful attention to reaction kinetics and product stability. Excessive temperatures can lead to decomposition of the azide group, formation of unwanted side products, or degradation of the desired product. Conversely, insufficient temperatures may result in incomplete reactions and reduced yields. The optimal temperature profile represents a balance between reaction efficiency and product quality, requiring empirical optimization for each specific set of reaction conditions.